N6-benzyl-N4-(3-methylphenyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine N6-benzyl-N4-(3-methylphenyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine
Brand Name: Vulcanchem
CAS No.: 946369-07-9
VCID: VC7447262
InChI: InChI=1S/C25H22N6/c1-18-9-8-12-20(15-18)28-23-22-17-27-31(21-13-6-3-7-14-21)24(22)30-25(29-23)26-16-19-10-4-2-5-11-19/h2-15,17H,16H2,1H3,(H2,26,28,29,30)
SMILES: CC1=CC(=CC=C1)NC2=C3C=NN(C3=NC(=N2)NCC4=CC=CC=C4)C5=CC=CC=C5
Molecular Formula: C25H22N6
Molecular Weight: 406.493

N6-benzyl-N4-(3-methylphenyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine

CAS No.: 946369-07-9

Cat. No.: VC7447262

Molecular Formula: C25H22N6

Molecular Weight: 406.493

* For research use only. Not for human or veterinary use.

N6-benzyl-N4-(3-methylphenyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine - 946369-07-9

Specification

CAS No. 946369-07-9
Molecular Formula C25H22N6
Molecular Weight 406.493
IUPAC Name 6-N-benzyl-4-N-(3-methylphenyl)-1-phenylpyrazolo[3,4-d]pyrimidine-4,6-diamine
Standard InChI InChI=1S/C25H22N6/c1-18-9-8-12-20(15-18)28-23-22-17-27-31(21-13-6-3-7-14-21)24(22)30-25(29-23)26-16-19-10-4-2-5-11-19/h2-15,17H,16H2,1H3,(H2,26,28,29,30)
Standard InChI Key OLZPULVRJWNBJV-UHFFFAOYSA-N
SMILES CC1=CC(=CC=C1)NC2=C3C=NN(C3=NC(=N2)NCC4=CC=CC=C4)C5=CC=CC=C5

Introduction

N6-benzyl-N4-(3-methylphenyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine is a synthetic organic compound belonging to the pyrazolopyrimidine class. This class of compounds is known for its diverse biological activities, including anti-inflammatory, antimicrobial, and anticancer properties. The specific compound is characterized by its complex molecular structure, which includes benzyl, 3-methylphenyl, and phenyl substituents attached to a pyrazolopyrimidine core.

Synthesis Methods

The synthesis of N6-benzyl-N4-(3-methylphenyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine typically involves multi-step reactions starting from simpler pyrazole and pyrimidine precursors. Common methods include condensation reactions and nucleophilic substitutions to introduce the various aromatic substituents.

  • Starting Materials: Pyrazole derivatives and pyrimidine precursors.

  • Reaction Conditions: High temperatures, presence of catalysts or bases.

  • Purification Methods: Column chromatography or recrystallization.

Biological Activities

Pyrazolopyrimidines are known for their broad spectrum of biological activities. While specific data on N6-benzyl-N4-(3-methylphenyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine might be limited, compounds within this class have shown potential as:

  • Anticancer Agents: Inhibiting cell proliferation and inducing apoptosis in cancer cells.

  • Antimicrobial Agents: Exhibiting activity against bacteria and fungi.

  • Anti-inflammatory Agents: Reducing inflammation by inhibiting key enzymes.

Biological ActivityMechanismPotential Applications
AnticancerCell cycle inhibition, apoptosis inductionCancer treatment
AntimicrobialInterference with microbial metabolismAntibacterial, antifungal therapies
Anti-inflammatoryEnzyme inhibition (e.g., COX-2)Treatment of inflammatory diseases

Research Findings and Future Directions

Research on pyrazolopyrimidines continues to expand due to their promising biological activities. For N6-benzyl-N4-(3-methylphenyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine, future studies should focus on:

  • In Vitro and In Vivo Testing: To evaluate its efficacy and safety in biological systems.

  • Structure-Activity Relationship (SAR) Studies: To optimize its chemical structure for improved activity.

  • Pharmacokinetic and Pharmacodynamic Analysis: To understand its absorption, distribution, metabolism, excretion, and toxicity (ADMET) profile.

Given the lack of specific data on this compound in the available literature, further research is necessary to fully explore its potential applications.

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